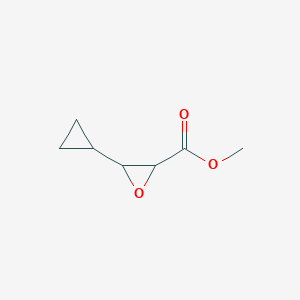

Methyl 3-cyclopropyl-2,3-epoxypropionate

Description

Structure

3D Structure

Properties

CAS No. |

530133-47-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 3-cyclopropyloxirane-2-carboxylate |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3 |

InChI Key |

YEAHAYMURWQZKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(O1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Cyclopropyl 2,3 Epoxypropionate

Conventional Synthetic Routes to Methyl 3-cyclopropyl-2,3-epoxypropionate

Conventional methods for synthesizing this compound, also known as methyl 3-cyclopropylglycidate, primarily rely on established reactions that form the epoxide ring from readily available precursors.

Darzens Condensation via Cyclopropanecarbaldehyde and α-Haloacetic Acid Esters

The Darzens condensation (or glycidic ester condensation) is a cornerstone reaction for the synthesis of α,β-epoxy esters. This method involves the reaction of a carbonyl compound, in this case, cyclopropanecarbaldehyde, with an α-haloester, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base.

The reaction mechanism proceeds in several steps:

A strong base abstracts a proton from the α-carbon of the haloester, creating a carbanion or enolate.

This nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclopropanecarbaldehyde.

An intermediate halohydrin anion is formed.

This intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide, closing the three-membered epoxide ring.

This method is highly effective for constructing the desired cyclopropyl-substituted glycidic ester framework.

Optimization of Reaction Conditions and Reagent Selection in Epoxide Formation

The efficiency and yield of the Darzens condensation are highly dependent on the specific reaction conditions and reagents employed. Optimization is crucial to maximize the formation of this compound while minimizing side reactions. Key parameters for optimization include the choice of base, solvent, and temperature.

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid saponification of the ester. Common bases include sodium methoxide (B1231860) (NaOMe), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH). The base's strength and steric bulk can influence the reaction rate and the stereochemical outcome (cis/trans ratio) of the resulting epoxide.

Solvent Effects: The solvent must be able to dissolve the reactants and should be inert under the reaction conditions. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often used, particularly with bases like NaH. Protic solvents like methanol (B129727) may be used with corresponding alkoxide bases (e.g., NaOMe in MeOH), but can lead to side reactions.

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and improve selectivity. This helps to prevent undesired side reactions, such as the Claisen condensation of the ester or polymerization of the aldehyde.

The following table summarizes the impact of various parameters on the synthesis.

| Parameter | Options | Effect on Reaction |

| Base | NaH, NaOMe, t-BuOK | Stronger bases can increase reaction rates but may reduce selectivity. Sterically hindered bases can influence the diastereoselectivity. |

| Solvent | THF, Diethyl Ether, Methanol | Aprotic solvents are generally preferred to prevent protonation of intermediates. The choice can affect solubility and base strength. |

| Temperature | -78 °C to Room Temperature | Lower temperatures generally improve selectivity and minimize side reactions but may require longer reaction times. |

| α-Haloester | Methyl chloroacetate, Methyl bromoacetate | The bromo-ester is more reactive than the chloro-ester, potentially leading to faster reactions but also more side products if not controlled. |

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is a significant challenge, as the molecule contains two adjacent stereocenters. Stereoselective methods aim to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

Enantioselective Epoxidation Strategies for Analogous Systems

While direct enantioselective synthesis of this compound via a Darzens reaction is complex, enantioselective epoxidation of an unsaturated precursor, methyl (2E)-3-cyclopropyl-2-propenoate, offers a viable alternative. Various catalytic systems have been developed for the asymmetric epoxidation of α,β-unsaturated esters and other non-functionalized alkenes. iitm.ac.incaltech.edu

Chiral Mn(III)-SALEN Complexes: Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen type complexes as catalysts. iitm.ac.in These systems are effective for the enantioselective epoxidation of various alkenes, including cis-disubstituted and trisubstituted olefins. The application of such a catalyst to methyl (2E)-3-cyclopropyl-2-propenoate could theoretically induce asymmetry, yielding an enantioenriched product.

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective epoxidation of terminal alkenes. caltech.edu While typically applied to simple linear alkenes, this approach highlights the potential for biocatalytic methods to be developed for more complex substrates like cyclopropyl-containing propenoates. caltech.edu

These strategies focus on creating a chiral environment around the double bond of the precursor, directing the oxidizing agent to one face of the molecule over the other.

Diastereoselective Control in the Formation of this compound

Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters in the epoxide ring. This is often achieved through substrate-directed synthesis, where a functional group already present in the starting material directs the reagent to a specific face of the molecule.

A notable strategy involves the directed diastereoselective epoxidation of alkenyl cyclopropyl (B3062369) carbinol derivatives. acs.org In this approach, a hydroxyl group positioned near the double bond can coordinate to a metal catalyst (e.g., a vanadium-based catalyst), which then delivers the oxidizing agent (like tert-butyl hydroperoxide, TBHP) to the same face of the double bond. acs.org This results in the formation of the cyclopropyl oxirane as a single diastereomer. acs.org The rigidity of the cyclopropyl core enhances this directing effect, allowing for high levels of stereocontrol even when the directing group is somewhat distant from the reacting alkene. acs.org

The table below illustrates the principle of directed epoxidation on an analogous system.

| Substrate (Analogous System) | Directing Group | Catalyst/Oxidant | Outcome |

| (E)-1-(cyclopropyl)but-2-en-1-ol | Hydroxyl (-OH) | V(acac)2 / TBHP | High diastereoselectivity for syn-epoxide |

| (E)-1-(cyclopropyl)pent-2-en-1-ol | Hydroxyl (-OH) | V(acac)2 / TBHP | High diastereoselectivity for syn-epoxide |

By starting with an enantiomerically pure cyclopropyl carbinol, this diastereoselective reaction can be translated into an enantioselective synthesis of a specific stereoisomer of the corresponding epoxide.

Asymmetric Induction in Epoxide Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. In the context of epoxide synthesis, this can be achieved using chiral reagents, catalysts, or auxiliaries.

One approach involves the use of chiral sulfur ylides. In this method, a chiral sulfide (B99878) is converted into a sulfonium (B1226848) salt, which is then deprotonated to form a chiral ylide. This ylide can then react with an aldehyde (like cyclopropanecarbaldehyde) to form the epoxide. The chirality of the sulfur ylide can induce asymmetry in the final product, leading to an excess of one enantiomer. wiley-vch.de Different enantiomers of the chiral sulfide precursor can lead to the opposite enantiomer of the epoxide, demonstrating the principle of asymmetric induction. wiley-vch.de

Another powerful method is catalyst-controlled asymmetric synthesis. As discussed in enantioselective strategies, a chiral catalyst creates a transient chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of one stereoisomer. This approach avoids the need to pre-install a chiral center in the substrate and is often more atom-economical.

Reactivity and Chemical Transformations of Methyl 3 Cyclopropyl 2,3 Epoxypropionate

Epoxide Ring-Opening Reactions

The high degree of ring strain in the three-membered epoxide ring makes it susceptible to ring-opening reactions under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing methyl ester group at C2 and the cyclopropyl (B3062369) group at C3 creates a polarized and sterically distinct environment, influencing the site of nucleophilic attack.

Nucleophilic Ring-Opening of the Epoxide Moiety

Under neutral or basic conditions, the ring-opening of Methyl 3-cyclopropyl-2,3-epoxypropionate proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. beilstein-journals.orgpressbooks.pub Strong nucleophiles preferentially attack the less sterically hindered carbon atom, which in this case is C2. This position is also rendered more electrophilic by the adjacent carbonyl group of the ester.

The reaction occurs via backside attack, leading to an inversion of stereochemistry at the attacked carbon center and resulting in the formation of anti-stereoisomers. beilstein-journals.org A wide variety of nucleophiles can be employed in this transformation.

Table 1: Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Reagent Example | Major Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOMe) | Methyl 3-cyclopropyl-3-hydroxy-2-methoxypropanoate |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Methyl 2-(diethylamino)-3-cyclopropyl-3-hydroxypropanoate |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Methyl 3-cyclopropyl-3-hydroxy-2-(phenylthio)propanoate |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Methyl 2-cyano-3-cyclopropyl-3-hydroxypropanoate |

Solvolysis Reactions of 3-Cyclopropyl-2,3-epoxypropionic Acid Esters

Solvolysis involves the reaction of the epoxide with the solvent as the nucleophile. The regiochemical outcome of the reaction is highly dependent on whether it is conducted under basic or acidic conditions. libretexts.orglibretexts.org

In the presence of a base, such as sodium hydroxide (B78521) in water (hydrolysis) or sodium methoxide in methanol (B129727) (alcoholysis), the solvolysis reaction follows the SN2 pathway. pressbooks.publibretexts.org The hydroxide (OH⁻) or methoxide (CH₃O⁻) ion attacks the C2 carbon, yielding a trans-1,2-diol or a 2-alkoxy-3-hydroxy ester, respectively. pressbooks.publibretexts.org The attack occurs at the carbon atom that is less sterically encumbered. pressbooks.pub

Table 2: Base-Mediated Solvolysis

| Solvent/Nucleophile | Conditions | Major Product |

|---|---|---|

| Water / OH⁻ | NaOH (aq), heat | Sodium 3-cyclopropyl-2,3-dihydroxypropanoate |

| Methanol / CH₃O⁻ | NaOMe in Methanol | Methyl 3-cyclopropyl-3-hydroxy-2-methoxypropanoate |

Under acidic conditions, the reaction mechanism shifts from a pure SN2 to one with significant SN1 character. masterorganicchemistry.comlibretexts.org The first step is the protonation of the epoxide oxygen, creating a much better leaving group. masterorganicchemistry.comkhanacademy.org The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The cyclopropyl group at C3 is capable of stabilizing an adjacent positive charge through its unique electronic properties.

Consequently, the nucleophilic attack from the solvent (e.g., water or alcohol) occurs preferentially at the more substituted C3 position. masterorganicchemistry.comlibretexts.org This regioselectivity is opposite to that observed under basic conditions. The reaction still proceeds with anti-stereochemistry.

Table 3: Acid-Catalyzed Solvolysis

| Solvent | Conditions | Major Product |

|---|---|---|

| Water | Dilute H₂SO₄ (aq) | Methyl 3-cyclopropyl-2,3-dihydroxypropanoate |

| Methanol | H₂SO₄ in Methanol | Methyl 2-cyclopropyl-2-hydroxy-3-methoxypropanoate |

Addition of Azide (B81097) Nucleophiles to the Epoxide Ring

The azide ion (N₃⁻) is an effective nucleophile that readily opens epoxide rings. The reaction of this compound with an azide source, such as sodium azide (NaN₃), proceeds via the SN2 mechanism. Consistent with this mechanism, the azide nucleophile attacks the C2 position, resulting in the formation of Methyl 2-azido-3-cyclopropyl-3-hydroxypropanoate. This product is a valuable synthetic intermediate, as the azide group can be readily reduced to a primary amine.

Transformations Involving the Ester Functional Group

The methyl ester functional group in this compound can undergo transformations typical of carboxylic acid esters, most notably hydrolysis. This can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by an acidic workup, will hydrolyze the methyl ester to the corresponding carboxylic acid, 3-cyclopropyl-2,3-epoxypropionic acid. Care must be taken with reaction conditions, as the basic nucleophile (OH⁻) can also promote the ring-opening of the epoxide, as described in section 3.1.2.1.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic aqueous conditions. This reaction is an equilibrium process. These conditions can simultaneously promote the acid-catalyzed ring-opening of the epoxide (section 3.1.2.2), potentially leading to a mixture of products unless conditions are carefully controlled.

Rearrangement Pathways and Intramolecular Cyclizations

The reactivity of this compound is significantly influenced by the inherent strain of both the epoxide and cyclopropane (B1198618) rings. This dual strain feature makes the molecule susceptible to a variety of rearrangement and intramolecular cyclization reactions, particularly under acidic or thermal conditions. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous cyclopropyl epoxides and epoxy esters.

Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group and facilitating nucleophilic attack or rearrangement. pressbooks.pubmasterorganicchemistry.com The presence of the adjacent cyclopropyl group offers unique reaction pathways compared to simple alkyl-substituted epoxides.

One potential pathway involves the participation of the cyclopropyl ring in the rearrangement process following the acid-catalyzed opening of the epoxide. Studies on aryl-substituted cyclopropyl epoxides have shown that they can rearrange to form 3,6-dihydro-2H-pyrans. rsc.org This transformation is believed to proceed through a homoallyl cation intermediate that forms upon the opening of the epoxide ring. rsc.org A similar mechanism could be postulated for this compound, potentially leading to cyclic structures.

Another plausible rearrangement under acidic catalysis is the formation of cyclobutene (B1205218) or cyclobutane (B1203170) derivatives. rsc.org This type of rearrangement has been observed in cyclopropyl epoxides with aryl substituents on the cyclopropane ring. The reaction proceeds via ring expansion, where the cleavage of a cyclopropane bond occurs concurrently with the opening of the epoxide.

The regioselectivity of the initial epoxide ring opening is a critical factor in determining the final product. In acid-catalyzed reactions of asymmetric epoxides, the nucleophile typically attacks the more substituted carbon atom, a process that exhibits characteristics of both SN1 and SN2 mechanisms. pressbooks.publibretexts.org For this compound, this would imply preferential attack at the C3 position, which is adjacent to the cyclopropyl group.

Intramolecular cyclization involving the methoxycarbonyl group is another possibility. While less common, under specific conditions, the ester functionality could act as an internal nucleophile. This would require activation of the epoxide, likely under acidic or Lewis acidic conditions, followed by a ring-closing reaction to form a lactone. The feasibility of such a reaction would depend on the stereochemistry of the substrate and the reaction conditions.

The following tables summarize key research findings on the rearrangement of analogous cyclopropyl epoxides, which provide a basis for predicting the reactivity of this compound.

Table 1: Acid-Catalyzed Rearrangements of Aryl-Substituted Cyclopropyl Epoxides

| Starting Material | Reagent/Conditions | Major Product(s) | Reference |

| Aryl-substituted cyclopropyl epoxides | Acid catalysis | 3,6-dihydro-2H-pyrans | rsc.org |

| Cyclopropyl epoxides with aryl substituents at C1 | Acid catalysis | 1- and 2-Arylcyclobutenes | rsc.org |

| Cyclopropyl epoxides with aryl substituents at C1 | Methanol / Acid | Stereoisomeric 1-aryl-1-methoxycyclobutanes | rsc.org |

Table 2: General Principles of Acid-Catalyzed Epoxide Ring-Opening

| Substrate Feature | Reaction Condition | Outcome | Reference |

| Asymmetric epoxide (primary/secondary carbons) | Anhydrous HX | Halogen attacks the less substituted carbon (SN2-like) | libretexts.org |

| Asymmetric epoxide (with a tertiary carbon) | Anhydrous HX | Halogen attacks the more substituted carbon (SN1-like) | libretexts.org |

| Asymmetric epoxide | Aqueous Acid (H₃O⁺) | Forms a trans-1,2-diol; water attacks the more substituted carbon | pressbooks.pub |

It is important to note that thermal rearrangements are also a characteristic reaction of cyclopropyl-containing systems, often proceeding through sigmatropic rearrangements or diradical intermediates. However, the specific thermal behavior of this compound would require dedicated experimental investigation.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Precursor to Key Cyclopropyl-Containing Intermediates

The strategic placement of the epoxide and ester groups allows for regioselective ring-opening and subsequent functional group manipulations. This makes the compound a valuable starting point for producing a range of cyclopropyl-based intermediates that are themselves important in various synthetic endeavors.

Conversion to Cyclopropylacetaldehyde

The transformation of methyl 3-cyclopropyl-2,3-epoxypropionate to cyclopropylacetaldehyde is a key synthetic step that leverages the inherent reactivity of the epoxide ring. This conversion can be achieved through a Lewis acid-catalyzed rearrangement. In this process, the Lewis acid coordinates to the epoxide oxygen, facilitating the cleavage of a C-O bond. A subsequent hydride shift and rearrangement of the resulting carbocation intermediate lead to the formation of the aldehyde. This method provides a direct route to cyclopropylacetaldehyde, a valuable intermediate that is often used in the synthesis of larger molecules.

Derivatization to Cyclopropylacetaldehyde Oxime

Once cyclopropylacetaldehyde is synthesized, it can be readily converted to its corresponding oxime. This derivatization is typically accomplished by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium acetate (B1210297) or pyridine. The reaction proceeds via nucleophilic addition of the hydroxylamine to the aldehyde carbonyl, followed by dehydration to yield cyclopropylacetaldehyde oxime. This oxime is a stable, crystalline solid and serves as a crucial precursor for the synthesis of other functional groups.

Reduction to Cyclopropylethanol

The synthesis of cyclopropylethanol from this compound involves a reductive opening of the epoxide ring. This transformation can be carried out using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. The hydride attacks one of the epoxide carbons, leading to the opening of the ring and the formation of an alcohol. The ester group is concurrently reduced to a primary alcohol, yielding cyclopropylethanol. The regioselectivity of the epoxide opening can often be controlled by the choice of reagent and reaction conditions.

Synthesis of Cyclopropylacetonitrile (B1348260)

Cyclopropylacetonitrile is a valuable building block, and its synthesis can be approached from the intermediates derived from this compound. A common pathway involves the dehydration of cyclopropylacetaldehyde oxime. google.com This reaction is typically facilitated by reagents such as acetic anhydride (B1165640), which acts as both a dehydrating agent and a solvent. The process involves the conversion of the oxime into a better leaving group, followed by elimination to form the nitrile. A patent describes a procedure where cyclopropylacetaldehyde oxime is treated with acetic anhydride under reflux, followed by distillation to yield cyclopropylacetonitrile in good yield. google.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylacetaldehyde Oxime | Acetic Anhydride | Reflux, 3 hours | Cyclopropylacetonitrile | 76.7% | google.com |

Role in the Synthesis of Biologically Relevant Compounds

The utility of this compound extends to the synthesis of complex molecules with significant biological activity. Its ability to introduce the cyclopropyl (B3062369) motif, a structural feature present in many pharmaceuticals, makes it an attractive starting material for medicinal chemistry campaigns.

Precursor to Baccatin Derivatives

While the broader class of cyclopropyl-containing compounds has been explored in the synthesis of various natural products, specific literature detailing the direct conversion of this compound to Baccatin derivatives is not extensively documented. The core structure of Baccatin III, a key precursor to the anticancer drug Paclitaxel, features a complex taxane (B156437) skeleton. The synthetic challenge lies in the intricate stereochemistry and functionality of this polycyclic diterpene. Conceptually, the cyclopropyl group of this compound could be envisioned as a latent functionality that, through carefully designed ring-opening and rearrangement reactions, could contribute to the formation of the characteristic bridged ring system of the taxanes. However, detailed and specific synthetic routes employing this particular epoxide for the synthesis of Baccatin III or its analogues are not prominently featured in the reviewed scientific literature.

Application as a Chiral Building Block in Advanced Synthesis

The intrinsic chirality of this compound makes it a valuable chiral building block. In enantioselective synthesis, the use of such chiral precursors allows for the transfer of stereochemical information, leading to the formation of a single enantiomer of the target molecule. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its stereochemistry.

The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. This reactivity allows for the introduction of various functional groups with precise stereochemical control. The cyclopropyl moiety, while generally stable, can also participate in a variety of transformations, including ring-opening reactions under specific conditions, further expanding the synthetic possibilities. Although general principles of chiral pool synthesis are well-established, specific and detailed examples of the application of this compound in the total synthesis of complex natural products or pharmaceuticals are not widely reported in the surveyed literature.

Formation of Diverse Organic Architectures

The reactivity of the epoxide ring in this compound provides a gateway to a variety of heterocyclic structures.

Synthesis of Cyclic Carbonates from Epoxides

The reaction of epoxides with carbon dioxide to form five-membered cyclic carbonates is a well-established and atom-economical transformation. This reaction is often catalyzed by a variety of Lewis acids and bases. The resulting cyclic carbonates are versatile intermediates that can be used in the synthesis of polycarbonates and other valuable organic compounds.

The general mechanism involves the activation of the epoxide by a catalyst, followed by nucleophilic attack of a carbon dioxide equivalent. Subsequent intramolecular ring-closure yields the cyclic carbonate. While this methodology is broadly applicable to a wide range of epoxides, specific studies focusing on the reaction of this compound with carbon dioxide are not extensively detailed in the available literature. However, based on the general reactivity of epoxides, it is anticipated that this transformation could be achieved under appropriate catalytic conditions.

| Reactants | Catalyst | Product |

| Epoxide, Carbon Dioxide | Lewis Acid/Base | Cyclic Carbonate |

Stereoselective Access to Nitrogen and Oxygen Heterocycles

The ring-opening of epoxides with nitrogen and oxygen nucleophiles is a fundamental method for the synthesis of a wide array of heterocycles. The stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting product, making this a powerful tool for stereoselective synthesis.

For instance, the reaction of an epoxide with an amine can lead to the formation of amino alcohols, which are precursors to oxazolidinones and other nitrogen-containing heterocycles. Similarly, intramolecular cyclization of epoxy alcohols can provide access to substituted tetrahydrofurans. The regioselectivity of the epoxide ring-opening is a critical factor and can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

While the general principles of these transformations are well understood, specific and detailed investigations into the stereoselective synthesis of nitrogen and oxygen heterocycles starting from this compound are not prominently described in the reviewed scientific literature. The development of such methodologies could provide valuable routes to novel and structurally diverse heterocyclic compounds.

| Epoxide Reactant | Nucleophile | Heterocyclic Product |

| This compound | Amine | Amino alcohol (precursor to N-heterocycles) |

| This compound | Internal Hydroxyl | Tetrahydrofuran (B95107) derivative |

Mechanistic and Theoretical Investigations of Reactions Involving Methyl 3 Cyclopropyl 2,3 Epoxypropionate

Elucidation of Reaction Mechanisms for Epoxide Formation

Detailed experimental elucidation of the reaction mechanism for the formation of methyl 3-cyclopropyl-2,3-epoxypropionate is not presently available in comprehensive form. Such studies would be crucial for optimizing reaction conditions and controlling the stereoselectivity of the epoxide.

Kinetic Studies of Darzens Condensation in Epoxide Synthesis

A thorough search of scientific databases reveals a lack of specific kinetic studies for the Darzens condensation leading to this compound. Kinetic analysis would involve monitoring the reaction rate under various conditions to determine the rate law and activation parameters. This data would provide insights into the reaction mechanism, such as identifying the rate-determining step.

Characterization of Intermediates in Epoxide Formation Pathways

The direct observation and characterization of intermediates, such as the halohydrin intermediate in the Darzens condensation of cyclopropanecarboxaldehyde (B31225) and a methyl haloacetate, have not been specifically reported. Techniques like spectroscopy could potentially be used to identify and characterize these transient species, offering direct evidence for the proposed reaction pathway.

Computational Chemistry and Molecular Modeling Studies

Computational studies are powerful tools for investigating reaction mechanisms and predicting chemical behavior. However, specific computational analyses for reactions involving this compound are not prominently featured in the existing literature.

Density Functional Theory (DFT) Calculations for Reaction Pathways

While Density Functional Theory (DFT) is a widely used method to study the epoxidation of various acrylates and other unsaturated systems, specific DFT calculations detailing the energy profiles, transition state geometries, and activation energies for the formation of this compound are not available. Such calculations would be invaluable for understanding the reaction's feasibility and the influence of the cyclopropyl (B3062369) group on the reaction pathway.

Theoretical Prediction of Reactivity and Stereochemical Outcomes

The prediction of reactivity and stereochemical outcomes for the formation of this compound through theoretical models has not been a focus of published research. Computational models could be employed to predict the diastereoselectivity of the Darzens condensation in this specific case, providing a theoretical basis for experimental observations and guiding the synthesis of specific stereoisomers.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of single-enantiomer chiral epoxides is a primary challenge in modern organic chemistry. thieme-connect.com For a molecule like methyl 3-cyclopropyl-2,3-epoxypropionate, controlling the stereochemistry of the epoxide ring is paramount for its application as a chiral intermediate. Future research will undoubtedly focus on developing novel catalytic systems that offer high yields and exceptional stereoselectivity in the epoxidation of the precursor, methyl (E)-3-cyclopropylacrylate.

Current research in asymmetric epoxidation provides a strong foundation. Chiral manganese(III)-salen complexes, for instance, have proven effective for the epoxidation of various unfunctionalized alkenes, achieving high enantiomeric excess (ee) with oxidants like hydrogen peroxide or monopersulfates. mdpi.comresearchgate.net Similarly, fructose-derived ketone catalysts have shown high enantioselectivity for the epoxidation of styrenes. pnas.org The future direction for this compound synthesis will involve tailoring these and other catalytic systems to the specific electronic and steric properties of its cyclopropyl-containing precursor.

Key areas of exploration will include:

Metal-Porphyrin Complexes: Investigating macrocyclic manganese porphyrin catalysts that can provide shape-selective epoxidation, potentially differentiating between the faces of the alkene precursor with high fidelity. nih.gov

Organocatalysis: Expanding the use of metal-free organocatalysts, such as chiral ketones and Brønsted acids, which offer a greener and often more robust alternative to metal-based catalysts. pnas.orgacs.org

Chemoenzymatic Strategies: Combining the selectivity of enzymes with chemical catalysis to achieve unprecedented levels of control over the epoxide's stereochemistry. nih.gov

The goal is to develop catalysts that are not only highly selective but also robust, recyclable, and economically viable for potential industrial-scale production.

Table 1: Promising Catalytic Systems for Future Stereoselective Epoxidation

| Catalyst Class | Potential Oxidant | Key Advantages | Relevant Research Areas |

| Chiral (salen)Mn(III) Complexes | Hydrogen Peroxide, Monopersulfates | High activity and selectivity for various alkenes. mdpi.comresearchgate.net | Ligand modification to suit cyclopropyl (B3062369) substrates. |

| Fructose-Derived Ketones | Oxone | Metal-free (green), high ee for some substrates. pnas.org | Catalyst design to enhance interaction with α,β-unsaturated esters. |

| Macrocyclic Porphyrins | Iodosylbenzene, O₂ | Shape selectivity, biomimetic approach. nih.govnih.gov | Tuning cage structure for specific substrate recognition. |

| Biocatalysts (e.g., UPOs) | Hydrogen Peroxide | High selectivity, mild reaction conditions, green. mdpi.com | Enzyme screening and engineering for cyclopropyl substrates. |

Exploration of Green Chemistry Methodologies for Production

The principles of green chemistry are increasingly integral to the development of new chemical processes. rsc.org Future production of this compound will necessitate the adoption of environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus in this area is the use of biocatalysts . Enzymes such as unspecific peroxygenases (UPOs) are attractive because they are extracellular, robust, and use hydrogen peroxide as a clean oxidant, producing only water as a byproduct. mdpi.com Lipase-mediated enzymatic reactions have also been successfully used to create chiral epoxides from renewable starting materials. mdpi.com Future work will involve screening for or engineering enzymes that can efficiently and selectively epoxidize the cyclopropyl-alkene substrate under mild, aqueous conditions.

Other green chemistry avenues to be explored include:

Use of Green Oxidants: Moving away from traditional peroxyacids like m-CPBA towards cleaner oxidants. Hydrogen peroxide is an ideal choice due to its high oxygen content and the formation of water as the sole byproduct. rsc.org Research into activators that allow H₂O₂ to be used effectively and safely will be crucial. mdpi.comrsc.org

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. mdpi.com

Continuous Flow Chemistry: Implementing continuous flow reactor technology can improve safety, increase efficiency, and allow for easier scale-up compared to traditional batch processes.

Expansion of Synthetic Applications in Natural Product and Pharmaceutical Synthesis

While specific, documented applications of this compound in multi-step syntheses are not yet prevalent in the literature, its structural motifs—a chiral epoxide and a cyclopropane (B1198618) ring—are features of numerous biologically active molecules. thieme-connect.comresearchgate.netiris-biotech.de The future potential for this compound lies in its use as a versatile chiral building block.

The cyclopropyl group is a key pharmacophore found in a growing number of approved drugs, where it can impart conformational rigidity, improve metabolic stability, and fine-tune electronic properties. thieme-connect.comiris-biotech.dethieme-connect.com For example, it is a component of several antiviral agents, including those targeting hepatitis B (HBV) and human cytomegalovirus (HCMV). nih.govnih.gov

The epoxide ring is a highly valuable synthetic intermediate due to its susceptibility to ring-opening reactions with a wide range of nucleophiles. nih.govchemistrysteps.commasterorganicchemistry.com This reaction occurs with predictable stereochemistry (anti-addition), allowing for the controlled installation of two adjacent functional groups. chemistrysteps.com

Future synthetic applications are projected to leverage these features:

Synthesis of Cyclopropyl Nucleoside Analogs: The compound could serve as a precursor for novel nucleoside analogs with potential antiviral activity. Ring-opening of the epoxide with a nucleobase or a suitable precursor, followed by functional group manipulations, could provide access to a new class of carbocyclic nucleosides. nih.govnih.gov

Access to Chiral Amino Alcohols and Diols: Nucleophilic ring-opening with nitrogen or oxygen nucleophiles would yield highly functionalized cyclopropyl-containing amino alcohols and diols, which are important chiral synthons for pharmaceuticals. acs.orgresearchgate.net

Natural Product Synthesis: The unique stereochemistry and functionality of the molecule could be exploited in the total synthesis of complex natural products that feature cyclopropane rings. nih.gov

Advanced Analytical Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. Future research on this compound will rely on a suite of advanced analytical techniques to probe the intricacies of its formation and reactivity.

Computational Modeling: High-level computational studies, such as those using Density Functional Theory (DFT), will be instrumental. These studies can model the transition states of the epoxidation reaction with different catalysts, helping to elucidate the origins of stereoselectivity. swarthmore.edubeilstein-journals.orgnih.gov For instance, modeling can reveal why a particular catalyst favors attack on one face of the alkene over the other, guiding the rational design of more selective catalysts. swarthmore.edu

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for unambiguous stereochemical assignment. 1H and 13C NMR chemical shifts, as well as coupling constants, are sensitive to the epoxide's stereochemistry. cdnsciencepub.comacs.orglibretexts.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations to confirm relative stereochemistry. In-situ NMR monitoring can also provide real-time kinetic data on the epoxidation reaction, offering insights into catalyst activity and stability. nih.gov

Mass Spectrometry (MS): Techniques like ion mobility mass spectrometry can be used to study the formation and reactivity of catalytic intermediates in the gas phase, providing a molecular-level picture of the catalytic cycle. nih.gov

These advanced methods will provide a comprehensive understanding of the factors governing the synthesis and reactivity of this compound, paving the way for its development as a valuable tool in synthetic organic chemistry.

Table 2: Advanced Analytical Techniques and Their Future Applications

| Technique | Application | Insights Gained |

| Computational Modeling (DFT) | Transition state analysis of epoxidation. | Origin of stereoselectivity, catalyst-substrate interactions, reaction energy profiles. swarthmore.edubeilstein-journals.org |

| In-Situ NMR Spectroscopy | Real-time monitoring of reaction progress. | Reaction kinetics, catalyst turnover, intermediate detection. nih.gov |

| 2D NMR (NOESY, COSY) | Unambiguous structural and stereochemical elucidation. | Confirmation of relative stereochemistry of the epoxide and its products. acs.org |

| Ion Mobility Mass Spectrometry | Characterization of catalytic intermediates. | Mechanistic details of catalyst activation and oxygen transfer. nih.gov |

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-cyclopropyl-2,3-epoxypropionate in laboratory settings?

- Methodological Answer : Due to the reactive nature of epoxides, strict safety measures are essential. Use fume hoods to minimize inhalation risks, as epoxides are often volatile and may exhibit acute toxicity . Wear nitrile gloves and protective eyewear to avoid skin/eye contact, which can cause irritation or corrosion. Store the compound in a cool, ventilated area away from oxidizers or strong bases to prevent unintended reactions . For spill management, avoid water-based cleanup; instead, use inert adsorbents like vermiculite and dispose of waste via certified hazardous waste handlers .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Focus on controlling reaction kinetics and stoichiometry. Use catalytic asymmetric epoxidation techniques (e.g., Sharpless or Jacobsen epoxidation) to enhance stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediates. Adjust solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) to stabilize transition states and reduce side reactions like ring-opening. Purity can be improved via fractional distillation or preparative HPLC, with GC-MS or NMR for validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C NMR to identify the cyclopropyl and epoxy moieties. The cyclopropyl group shows distinct coupling patterns (e.g., Hz for vicinal protons), while epoxy protons typically resonate between δ 3.0–4.5 ppm. IR spectroscopy can confirm the ester carbonyl (C=O stretch at ~1740 cm) and epoxy ring (C-O-C stretch at ~1250 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For advanced structural elucidation, 2D NMR (COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic vs. basic conditions be resolved?

- Methodological Answer : Design controlled kinetic studies using pH buffers to isolate degradation pathways. Under acidic conditions, epoxy rings may undergo nucleophilic attack by water (acid-catalyzed hydrolysis), while basic conditions could trigger β-elimination. Monitor degradation products via LC-MS and quantify rate constants using Arrhenius plots. Compare results with computational models (e.g., DFT calculations) to identify transition-state energetics. Cross-validate findings with isotopic labeling (e.g., O in the epoxy ring) to trace reaction mechanisms .

Q. What strategies mitigate batch-to-batch variability in the enantiomeric purity of this compound?

- Methodological Answer : Implement chiral chromatography (e.g., Chiralcel OD-H column) for real-time enantiomeric excess (ee) analysis during synthesis. Optimize catalyst loading (e.g., Salen-metal complexes) and reaction temperature to enhance stereochemical control. Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent purity, moisture levels). For recalcitrant impurities, employ recrystallization in chiral solvents or kinetic resolution via enzymatic catalysis .

Q. How does the cyclopropyl group influence the reactivity of the epoxy ring in this compound during ring-opening reactions?

- Methodological Answer : The cyclopropyl ring introduces steric hindrance and electronic effects. Perform comparative studies with non-cyclopropyl analogs to isolate steric contributions. Use X-ray crystallography to map spatial constraints around the epoxy ring. Evaluate electronic effects via Hammett plots by substituting cyclopropyl with other groups (e.g., methyl, phenyl). Kinetic isotope effects (KIEs) and substituent cross-interaction constants can further disentangle steric vs. electronic influences .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized cell lines (e.g., HepG2, HEK293). Compare results with in silico predictions (e.g., QSAR models) to identify outliers. Replicate conflicting studies under identical conditions (e.g., exposure duration, concentration). If contradictions persist, perform in vivo studies (e.g., zebrafish embryos) to assess acute vs. chronic effects, adhering to OECD guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.